molecular formula C10H8BrN3O2 B13937781 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid

7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13937781
M. Wt: 282.09 g/mol
InChI Key: OMOODKDJOWHTJW-UHFFFAOYSA-N
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Description

7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a carboxylic acid group attached to a naphthyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid, can be achieved through several methods. One common approach involves multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production of 1,8-naphthyridines often involves metal-catalyzed synthesis and ring expansion reactions. For example, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or water.

Major Products

The major products formed from these reactions include quinolones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, interfering with its replication and transcription processes. Additionally, it can inhibit specific enzymes involved in cellular metabolism, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridines: These compounds share a similar naphthyridine core but differ in the position of nitrogen atoms and functional groups.

    1,6-Naphthyridines: These compounds have a different arrangement of nitrogen atoms compared to 1,8-naphthyridines.

    Quinolones: These compounds are structurally related and exhibit similar biological activities.

Uniqueness

7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid is unique due to the presence of the amino, bromo, and carboxylic acid groups, which impart distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

7-amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H8BrN3O2/c1-4-6-2-5(10(15)16)3-13-9(6)14-8(12)7(4)11/h2-3H,1H3,(H,15,16)(H2,12,13,14)

InChI Key

OMOODKDJOWHTJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=NC(=C1Br)N)C(=O)O

Origin of Product

United States

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